![molecular formula C23H24N2O6S B6044689 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide, also known as TMB-4, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 is a benzamide derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In inflammation research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. In neuroprotection research, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, this compound has been shown to reduce the production of cytokines and chemokines and inhibit the infiltration of immune cells into inflamed tissues. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it easier to handle and store. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
For 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide research include further studies on its mechanism of action, development of this compound derivatives, investigation of its potential synergistic effects, clinical trials, and studies on its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves a multi-step process that starts with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzenesulfonamide to form the benzamide derivative. The final step involves the reaction of the benzamide derivative with 4-methylbenzenesulfonyl chloride to form this compound.
科学的研究の応用
3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neuroprotection. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-15-5-11-19(12-6-15)32(27,28)25-18-9-7-17(8-10-18)24-23(26)16-13-20(29-2)22(31-4)21(14-16)30-3/h5-14,25H,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXNGMWJVFVCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
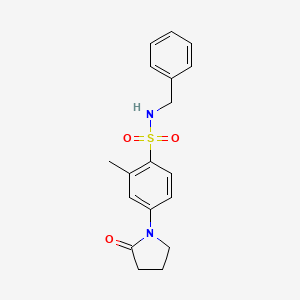

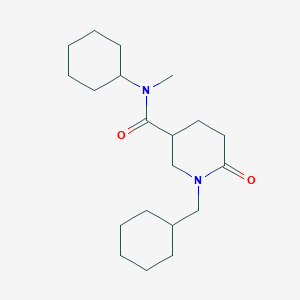
![N~2~-(3-bromophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044622.png)
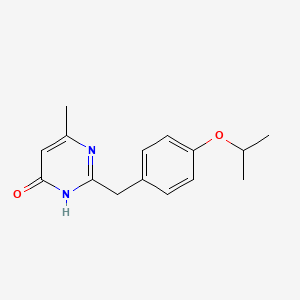
![1-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinyl]-1-propanol](/img/structure/B6044628.png)
![[1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6044640.png)
![4-hydroxy-3-methoxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6044648.png)
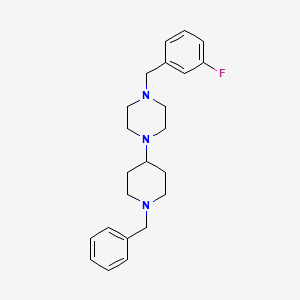
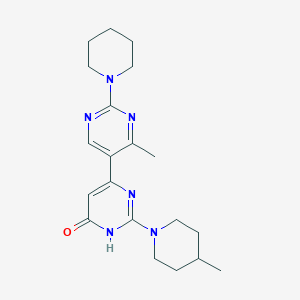
![2-(benzyloxy)-N-[6-bromo-2-(2-hydroxy-3-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6044692.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N'-(1H-indol-3-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6044713.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
